Dnp-PLGLWAr-NH2 vs. Mca/Dnp FRET Substrate: Quantified 50- to 100-Fold Sensitivity Difference
A direct, quantifiable comparison from vendor technical datasheets and literature demonstrates a substantial sensitivity gap between Dnp-PLGLWAr-NH2 and modern Mca/Dnp-based FRET substrates. The substrate Mca-PLGL-Dap(Dnp)-AR-NH2 (a 390 MMP FRET substrate) is reported to be approximately 50 to 100 times more sensitive than Dnp-PLGLWAr-NH2 in human MMP assays [1]. This difference is due to the replacement of the intrinsic tryptophan fluorophore with a synthetic, high-quantum-yield 7-methoxycoumarin (Mca) group and an optimized Dnp-based quencher.
| Evidence Dimension | Relative Assay Sensitivity |
|---|---|
| Target Compound Data | 1x (Baseline) |
| Comparator Or Baseline | Mca-PLGL-Dap(Dnp)-AR-NH2 (390 MMP FRET substrate) |
| Quantified Difference | 50- to 100-fold higher sensitivity for the comparator |
| Conditions | Human MMP assays (commercial vendor specification sheet and analytical validation data) |
Why This Matters
This establishes Dnp-PLGLWAr-NH2 as a low-sensitivity benchmark, making it unsuitable for detecting low-abundance MMPs or for high-throughput screening (HTS) where assay signal-to-background is critical, but ideal as a cost-effective historical control.
- [1] AnaSpec. 390 MMP FRET Substrate I. Product Datasheet. View Source
